8-(3-(1-((3-Fluorophenyl)methyl)-4-piperidinyl)-1-oxopropyl)-1,2,5,6-tetrahydro-4h-pyrrolo(3,2,1-ij)quinolin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAK-802 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the pyrroloquinoline core: This is achieved through a series of cyclization reactions.
Introduction of the piperidine ring: This involves the reaction of the core structure with a piperidine derivative.
Attachment of the fluorophenyl group:
Industrial Production Methods
Industrial production of TAK-802 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
TAK-802 undergoes several types of chemical reactions, including:
Oxidation: TAK-802 can be oxidized to form various metabolites.
Reduction: The compound can also undergo reduction reactions, particularly at the carbonyl group.
Substitution: TAK-802 can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied for their pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound to study acetylcholinesterase inhibition.
Biology: Investigated for its effects on bladder function and voiding behavior in animal models.
Medicine: Potential therapeutic agent for treating voiding dysfunctions and other conditions related to acetylcholinesterase activity.
Industry: Used in the development of new pharmaceuticals targeting acetylcholinesterase .
Mechanism of Action
TAK-802 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter, in the synaptic cleft. The increased acetylcholine enhances cholinergic transmission, which is crucial for various physiological functions, including bladder contraction. TAK-802 has a higher selectivity for muscarinic over nicotinic actions, making it more effective in enhancing bladder contractility without affecting storage function .
Comparison with Similar Compounds
TAK-802 is compared with other acetylcholinesterase inhibitors such as:
Distigmine: A carbamate acetylcholinesterase inhibitor.
Bethanechol: A muscarinic receptor agonist.
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness
TAK-802 is unique due to its higher selectivity for muscarinic actions and its ability to enhance bladder contractility without compromising storage function. This makes it a more suitable candidate for treating voiding dysfunctions compared to other acetylcholinesterase inhibitors .
Properties
CAS No. |
850007-48-6 |
---|---|
Molecular Formula |
C26H29FN2O2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
6-[3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]propanoyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
InChI |
InChI=1S/C26H29FN2O2/c27-23-5-1-19(2-6-23)17-28-12-9-18(10-13-28)3-7-24(30)22-15-20-4-8-25(31)29-14-11-21(16-22)26(20)29/h1-2,5-6,15-16,18H,3-4,7-14,17H2 |
InChI Key |
SJUJPEIDAFVFPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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